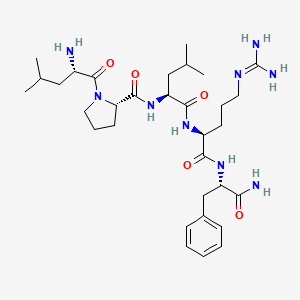
Leu-Pro-Leu-Arg-Phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leu-Pro-Leu-Arg-Phe-NH2 is a peptide compound composed of the amino acids leucine, proline, leucine, arginine, and phenylalanine, with an amide group at the C-terminus. This peptide sequence is known for its biological activity and is often studied in the context of neuropeptides and their effects on various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Pro-Leu-Arg-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include:
Coupling Reagents: HBTU, HATU, or DIC
Deprotection Reagents: TFA (trifluoroacetic acid) for removing protecting groups
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Leu-Pro-Leu-Arg-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the arginine residue, leading to the formation of oxo-arginine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents
Reduction: Dithiothreitol (DTT) or other reducing agents
Substitution: Amino acid derivatives and coupling reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of oxo-arginine, while substitution reactions can yield peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Leu-Pro-Leu-Arg-Phe-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and interaction with receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neuropeptide research.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Leu-Pro-Leu-Arg-Phe-NH2 involves its interaction with specific receptors and enzymes in the body. The peptide can bind to G-protein coupled receptors (GPCRs) and modulate intracellular signaling pathways. This interaction can lead to various physiological effects, such as changes in blood pressure, heart rate, and neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Phe-Met-Arg-Phe-NH2 (FMRFamide): A related neuropeptide with similar biological activity.
pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2: Another peptide with a similar sequence but different N-terminal modifications.
Uniqueness
Leu-Pro-Leu-Arg-Phe-NH2 is unique due to its specific sequence and the presence of leucine residues, which can influence its binding affinity and biological activity
Propiedades
Número CAS |
88280-21-1 |
|---|---|
Fórmula molecular |
C32H53N9O5 |
Peso molecular |
643.8 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H53N9O5/c1-19(2)16-22(33)31(46)41-15-9-13-26(41)30(45)40-25(17-20(3)4)29(44)38-23(12-8-14-37-32(35)36)28(43)39-24(27(34)42)18-21-10-6-5-7-11-21/h5-7,10-11,19-20,22-26H,8-9,12-18,33H2,1-4H3,(H2,34,42)(H,38,44)(H,39,43)(H,40,45)(H4,35,36,37)/t22-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
NIIZKQVUHKYFML-LROMGURASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



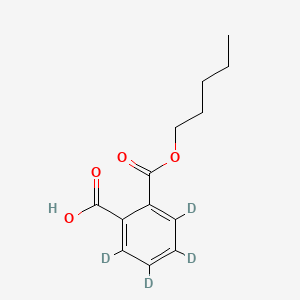
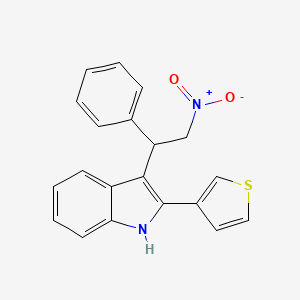

![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
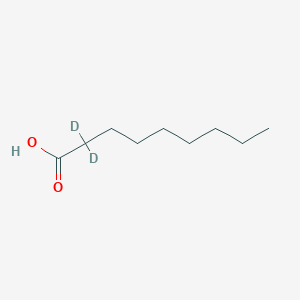
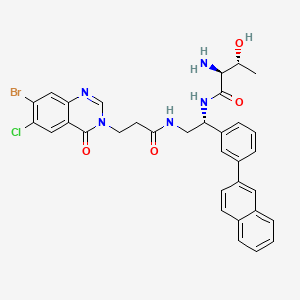
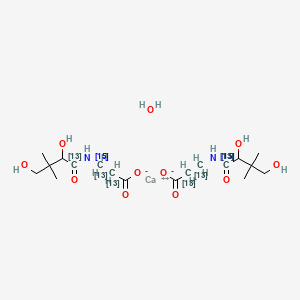

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)



